Structural Divergence from Known Bioactive Analogs
CAS 941908-30-1 differs from the CRISPR-Cas9 inhibitor BRD7586 (CAS 895460-70-5) by two critical structural features: (i) a 4-methoxyphenyl instead of a 4-chlorophenyl substituent, altering electron-donating capacity and steric bulk, and (ii) a pyridin-3-yl (meta) rather than a pyridin-4-yl (para) attachment to the thiazole ring, impacting vector alignment and potential hydrogen-bonding interactions [1][2]. These modifications are known to drastically shift target engagement in sulfonamide chemotypes, yet no head-to-head studies providing potency or selectivity data for CAS 941908-30-1 exist [1][2].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 4-methoxyphenylsulfonyl; pyridin-3-yl-thiazol-2-yl |
| Comparator Or Baseline | BRD7586: 4-chlorophenylsulfonyl; pyridin-4-yl-thiazol-2-yl. BDBM65650: 4-methylphenylsulfonyl; pyridin-4-yl-thiazol-2-yl |
| Quantified Difference | No quantitative bioactivity data available for target compound. |
| Conditions | N/A |
Why This Matters
For procurement, this structural non-identity means the compound cannot be assumed to replicate Cas9 inhibition or any other known activity of the analogs, requiring de novo validation.
- [1] PubChem BioAssay. BRD7586: 3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide. S. pyogenes CRISPR/Cas9 inhibitor. View Source
- [2] BindingDB BDBM65650. 3-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide. Structure information. View Source
